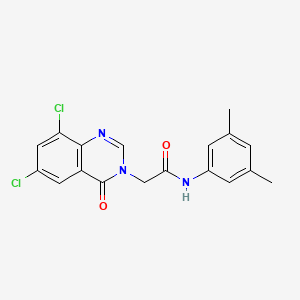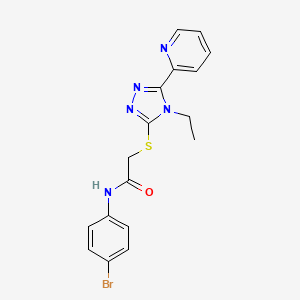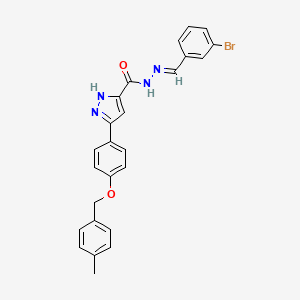
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-méthylphényl)éthanone est un composé organique synthétique qui appartient à la classe des dérivés du benzoxazole. Ces composés sont connus pour leurs activités biologiques diverses et leurs applications dans divers domaines tels que la chimie médicinale, la science des matériaux et la chimie industrielle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-méthylphényl)éthanone implique généralement la réaction du 2-mercaptobenzoxazole avec la 4-hydroxy-2-méthylacétophénone dans des conditions spécifiques. La réaction peut être catalysée par des acides ou des bases, et des solvants tels que l’éthanol ou le méthanol sont couramment utilisés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés de production en lots à grande échelle ou en flux continu. Les conditions de réaction sont optimisées pour maximiser le rendement et la pureté, et des techniques de purification avancées telles que la recristallisation ou la chromatographie sont utilisées.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, conduisant à la formation de sulfoxydes ou de sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Le cycle benzoxazole peut participer à des réactions de substitution électrophile ou nucléophile.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, acide m-chloroperbenzoïque.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes, tandis que la réduction peut produire des dérivés alcooliques.
4. Applications de la recherche scientifique
Chimie
En chimie, 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-méthylphényl)éthanone est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet diverses fonctionnalisations et modifications.
Biologie
Le composé peut présenter des activités biologiques telles que des propriétés antimicrobiennes, antifongiques ou anticancéreuses. Les chercheurs étudient ses interactions avec les cibles biologiques pour développer de nouveaux agents thérapeutiques.
Médecine
En chimie médicinale, des dérivés de ce composé sont étudiés pour leur potentiel en tant que candidats médicaments. Leur capacité à interagir avec des enzymes ou des récepteurs spécifiques les rend précieux dans la découverte de médicaments.
Industrie
Dans le secteur industriel, le composé peut être utilisé dans la production de produits chimiques de spécialité, de colorants ou de matériaux ayant des propriétés spécifiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-methylphenyl)ethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. Their ability to interact with specific enzymes or receptors makes them valuable in drug discovery.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, dyes, or materials with specific properties.
Mécanisme D'action
Le mécanisme d’action de 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-méthylphényl)éthanone implique son interaction avec des cibles moléculaires telles que des enzymes, des récepteurs ou de l’ADN. La partie benzoxazole peut s’intercaler avec l’ADN, tandis que les groupes hydroxy et thio peuvent former des liaisons hydrogène ou des interactions covalentes avec les protéines.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(1,3-Benzoxazol-2-ylthio)acétophénone
- 2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxyphényl)éthanone
- 2-(1,3-Benzoxazol-2-ylthio)-1-(4-méthylphényl)éthanone
Unicité
2-(1,3-Benzoxazol-2-ylthio)-1-(4-hydroxy-2-méthylphényl)éthanone est unique en raison de la présence de groupes hydroxy et méthyle sur le cycle phényle, qui peuvent influencer sa réactivité et son activité biologique. La combinaison de ces groupes fonctionnels offre un profil distinct par rapport aux composés similaires.
Propriétés
Numéro CAS |
401819-95-2 |
|---|---|
Formule moléculaire |
C16H13NO3S |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-hydroxy-2-methylphenyl)ethanone |
InChI |
InChI=1S/C16H13NO3S/c1-10-8-11(18)6-7-12(10)14(19)9-21-16-17-13-4-2-3-5-15(13)20-16/h2-8,18H,9H2,1H3 |
Clé InChI |
MVRNSYUDKBGNIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)C(=O)CSC2=NC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-bromophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12018119.png)
![(5Z)-3-Hexyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12018128.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(4-bromo-2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12018130.png)

![2-(3-Ethoxy-4-propoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12018144.png)
![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12018152.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12018165.png)


![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12018173.png)
